![molecular formula C18H21N3O2 B2977329 2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide CAS No. 1105245-05-3](/img/structure/B2977329.png)
2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide” is a chemical compound with the molecular formula C18H21N3O2. It is a derivative of isoxazolo[4,5-b]pyridines , which are known for their variety of biological activities such as antibacterial, anticancer, and antiproliferative .
Synthesis Analysis
The synthesis of isoxazolo[4,5-b]pyridine derivatives, like “this compound”, has been discussed in literature . Two main approaches have been identified: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, one approach involves the intramolecular nucleophilic substitution of halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazolo[4,5-b]pyridine derivatives include the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yields a 3-arylamino derivative .Scientific Research Applications
Synthesis and Material Applications
Corrosion Inhibition
Adamantane derivatives, including those with isoxazolidine and isoxazoline structures, have been synthesized and evaluated for their corrosion inhibition properties. These compounds were tested with steel in acidic and mineral oil mediums, showing promising results as corrosion inhibitors (Yıldırım & Cetin, 2008).
Anticholinesterase Potential
Certain adamantane-based compounds, particularly imidazo[1,2-a]pyridine-based derivatives, have been investigated for their anticholinesterase potential, showing significant activity. These findings indicate potential pharmaceutical applications, especially in treatments related to heart and circulatory failures (Kwong et al., 2019).
Antimicrobial and Analgesic Activity
Adamantane derivatives have been synthesized with isoxazole and pyridine fragments and tested for antiviral, antimicrobial, and analgesic activity. Some compounds displayed significant antibacterial activity, while others showed pronounced analgesic effects (Mukusheva et al., 2022).
Pharmaceutical and Biological Evaluations
Anti-Inflammatory and Antimicrobial Activities
Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have been synthesized and evaluated for their in vitro activities against various bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives produced good or moderate activities, particularly against Gram-positive bacteria, and exhibited marked anti-inflammatory activity in vivo (Kadi et al., 2007).
Broad-Spectrum Antibacterial Candidates
Adamantane-1-carbohydrazide derivatives have been synthesized and characterized, displaying potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. These compounds constitute broad-spectrum antibacterial candidates, indicating their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(Adamantan-1-yl)-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(Adamantan-1-yl)-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it is difficult to discuss how environmental factors might influence 2-(adamantan-1-yl)-n-{[1,2]oxazolo[5,4-b]pyridin-3-yl}acetamide .
Future Directions
The development of effective, non-toxic antifungal agents is one of the most important challenges for medicinal chemistry . Isoxazolo[4,5-b]pyridine derivatives, like “2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide”, have demonstrated promising antifungal properties , indicating potential future directions for research in this area.
properties
IUPAC Name |
2-(1-adamantyl)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-15(20-16-14-2-1-3-19-17(14)23-21-16)10-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURHQAFQNWLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NOC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.